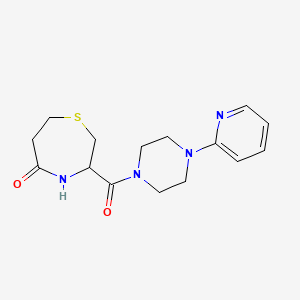
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule. It is related to a class of compounds known as piperazines . The IUPAC name for a similar compound is methyl 3- (4- (pyridin-2-yl)piperazine-1-carboxamido)benzoate .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For a similar compound, the InChI code is 1S/C18H20N4O3/c1-25-17(23)14-5-4-6-15(13-14)20-18(24)22-11-9-21(10-12-22)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,20,24) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its molecular structure. For a similar compound, the molecular weight is 340.38 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on synthesizing novel compounds with the pyridinyl piperazine and thiazepanone motifs due to their potential biological activities. For instance, studies involving the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents and 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione for antibacterial activities illustrate the interest in such chemical structures for pharmaceutical development (Divyesh Patel et al., 2012); (M. Pitucha et al., 2005).
Antimicrobial Activity
Compounds with pyridinyl piperazine and thiazepanone structures have been evaluated for their antimicrobial properties. For example, the synthesis and biological evaluation of novel thiazolidinone derivatives have demonstrated significant antimicrobial activities against a variety of bacterial and fungal strains, underscoring the potential of these compounds in addressing antimicrobial resistance (Divyesh Patel et al., 2012).
Anticancer and Antiproliferative Effects
The antiproliferative effects of compounds featuring the pyridinyl piperazine and thiazepanone units on human leukemic cells highlight the potential of these molecules in cancer therapy. The synthesis of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates and their evaluation on human leukemic cells have shown promising antiproliferative effects, indicating the therapeutic potential of such compounds in leukemia treatment (Kothanahally S. Sharath Kumar et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-14-4-10-22-11-12(17-14)15(21)19-8-6-18(7-9-19)13-3-1-2-5-16-13/h1-3,5,12H,4,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVZYHYRMQEHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

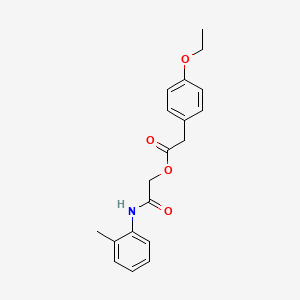
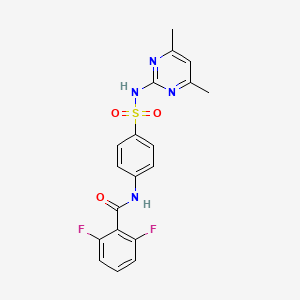
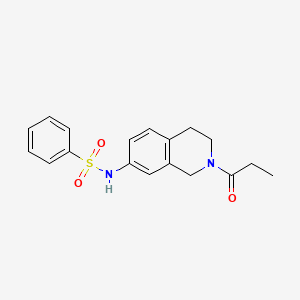
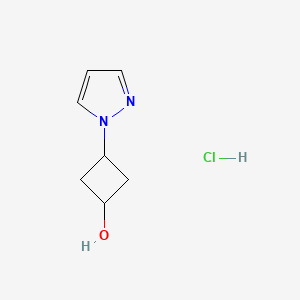
![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)
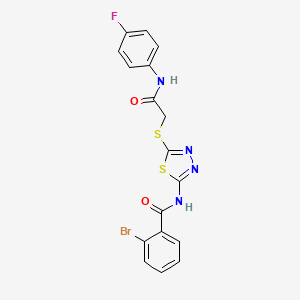
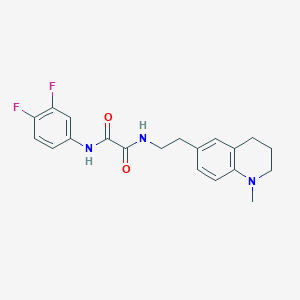
![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
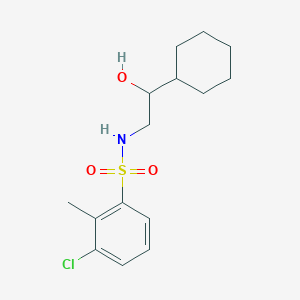
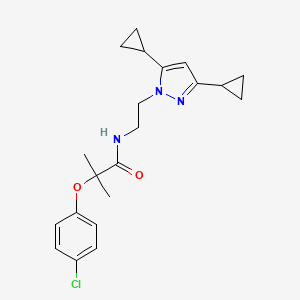
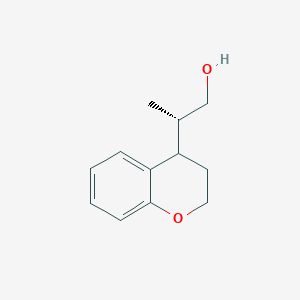
![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)